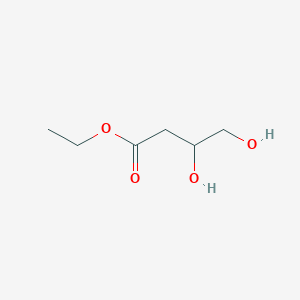

(S)-ethyl 3,4-dihydroxybutanoate

Beschreibung

Eigenschaften

Molekularformel |

C6H12O4 |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

ethyl 3,4-dihydroxybutanoate |

InChI |

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3 |

InChI-Schlüssel |

VKYSMCMNKCLRND-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(CO)O |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to (S)-Ethyl 3,4-Dihydroxybutanoate: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ethyl 3,4-dihydroxybutanoate is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals. Its stereochemistry and versatile functional groups—a secondary alcohol, a primary alcohol, and an ethyl ester—make it an ideal starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-ethyl 3,4-dihydroxybutanoate, with a particular focus on its role in the development of blockbuster drugs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (S)-Ethyl 3,4-Dihydroxybutanoate

| Property | Value | Source |

| IUPAC Name | ethyl (3S)-3,4-dihydroxybutanoate | [1] |

| CAS Number | 108585-47-3 | [2] |

| Molecular Formula | C₆H₁₂O₄ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not experimentally determined; Estimated to be higher than ethyl (S)-3-hydroxybutanoate (71-73 °C at 12 mmHg) due to the additional hydroxyl group.[3] | Inferred |

| Melting Point | Not applicable (liquid at room temperature) | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol, methanol, and acetone due to the presence of two hydroxyl groups. | Inferred |

| XLogP3 | -0.9 | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra for (S)-ethyl 3,4-dihydroxybutanoate, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Ethyl group: A triplet at ~1.25 ppm (3H, -CH₂CH₃) and a quartet at ~4.15 ppm (2H, -CH₂CH₃).

-

Methylene group (C2): Two diastereotopic protons appearing as a doublet of doublets at ~2.4-2.6 ppm (2H, -CH₂COO-).

-

Methine proton (C3): A multiplet at ~3.9-4.1 ppm (1H, -CH(OH)-).

-

Methylene group (C4): Two diastereotopic protons appearing as a multiplet at ~3.5-3.7 ppm (2H, -CH₂OH).

-

Hydroxyl protons: Two broad singlets, the positions of which are dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group: ~14 ppm (-CH₂CH₃) and ~61 ppm (-CH₂CH₃).

-

Methylene group (C2): ~42 ppm (-CH₂COO-).

-

Methine carbon (C3): ~70 ppm (-CH(OH)-).

-

Methylene carbon (C4): ~66 ppm (-CH₂OH).

-

Carbonyl carbon (C1): ~172 ppm (-COO-).

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 148 may be weak or absent. Common fragmentation patterns would likely involve the loss of water (m/z 130), the ethoxy group (m/z 103), and the entire ethyl ester group. Cleavage between C2 and C3 could yield fragments corresponding to the ester portion and the diol portion of the molecule.

Synthesis of (S)-Ethyl 3,4-Dihydroxybutanoate

The most economically viable and industrially scalable synthesis of (S)-ethyl 3,4-dihydroxybutanoate begins with the production of its precursor, (S)-3,4-dihydroxybutanoic acid, from readily available and renewable carbohydrate sources. This is followed by a standard esterification reaction.

Step 1: Synthesis of (S)-3,4-Dihydroxybutanoic Acid from Disaccharides

This process involves the oxidative cleavage of 1,4-linked disaccharides, such as maltose or lactose, in an alkaline solution.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve the chosen disaccharide (e.g., maltose) in a dilute aqueous solution of a base, such as sodium hydroxide.

-

Oxidation: While stirring, slowly add an oxidizing agent, such as hydrogen peroxide or cumene hydroperoxide, to the solution. The reaction is typically heated to facilitate the oxidative cleavage.[4][5]

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled and neutralized with an acid. The resulting (S)-3,4-dihydroxybutanoic acid can be isolated, though it is often carried forward to the next step as a crude mixture after initial purification to remove salts and other byproducts.

Causality Behind Experimental Choices: The use of a base facilitates the opening of the cyclic sugar structure, making the glycosidic bond susceptible to oxidative cleavage. The choice of a mild oxidizing agent ensures the selective cleavage of the C-C bond between the two sugar units without over-oxidation of the resulting diol.

Step 2: Esterification to (S)-Ethyl 3,4-Dihydroxybutanoate

The synthesized (S)-3,4-dihydroxybutanoic acid is then esterified using a classic Fischer-Speier esterification.

Experimental Protocol:

-

Reaction Setup: The crude or purified (S)-3,4-dihydroxybutanoic acid is dissolved in an excess of absolute ethanol.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.[6]

-

Reaction Conditions: The mixture is heated to reflux to drive the equilibrium towards the formation of the ester. The water produced during the reaction can be removed using a Dean-Stark apparatus to improve the yield.

-

Monitoring and Work-up: The reaction is monitored by TLC. Once complete, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (S)-ethyl 3,4-dihydroxybutanoate, is purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The use of excess ethanol and an acid catalyst is a hallmark of Fischer-Speier esterification, which proceeds via a protonated carboxylic acid intermediate that is more susceptible to nucleophilic attack by the alcohol. Heating to reflux increases the reaction rate, and removal of water shifts the equilibrium to favor product formation according to Le Chatelier's principle.

Potential Precursor for Antiviral Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy, effectively treating infections such as HIV, hepatitis B, and herpes. [7][8]The synthesis of many of these drugs requires chiral sugar-like fragments. The diol functionality and inherent chirality of (S)-ethyl 3,4-dihydroxybutanoate make it a promising, albeit less conventional, precursor for the synthesis of novel carbocyclic nucleoside analogues.

In a hypothetical synthetic route, the diol could be selectively protected and the ester group reduced to an aldehyde. This aldehyde could then undergo further transformations to form a carbocyclic ring, which would subsequently be coupled with a nucleobase to yield the final antiviral agent. This approach offers a pathway to novel nucleoside analogues with potentially improved efficacy and resistance profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-ethyl 3,4-dihydroxybutanoate is not widely available, based on its structure and the SDS of similar compounds like ethyl (S)-3-hydroxybutyrate, standard laboratory safety precautions should be observed. It is expected to be a combustible liquid and may cause skin and eye irritation. [3]Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.

Conclusion

(S)-ethyl 3,4-dihydroxybutanoate is a synthetically versatile and economically important chiral building block. Its efficient synthesis from renewable resources and its crucial role in the production of life-saving drugs like atorvastatin underscore its significance in the pharmaceutical industry. Further exploration of its utility in the synthesis of novel therapeutics, such as antiviral agents, holds considerable promise. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in the field of drug development.

References

-

Kumar, A., et al. (2005). A simple and practical approach to enantiomerically pure (S)-3-hydroxy-γ-butyrolactone: Synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester. ResearchGate. Available at: [Link]

-

Climent, M. J., Corma, A., & Iborra, S. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. Available at: [Link]

- Kim, T. H., et al. (2000). Process for preparing optically pure (s)-3,4-dihydroxybutyric acid derivatives. Google Patents.

-

A Review on Synthesis and Applications of Statin Family. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

U.S. Environmental Protection Agency. (2006). Presidential Green Chemistry Challenge: 2006 Greener Reaction Conditions Award. EPA.gov. Available at: [Link]

- Hollingsworth, R. I. (1994). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. Google Patents.

-

Kanger, T., et al. (2012). Synthesis of the Chiral Side Chain of Statins – Lactone versus Lactol Pathway. ResearchGate. Available at: [Link]

- Hollingsworth, R. I. (2001). Process for the preparation of 3, 4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars. Google Patents.

-

Seebach, D., et al. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. Available at: [Link]

-

Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Yeast Metabolome Database. Available at: [Link]

- Hollingsworth, R. I. (1992). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. Google Patents.

-

National Center for Biotechnology Information. (n.d.). (S)-ethyl 3,4-dihydroxybutanoate. PubChem. Available at: [Link]

- Kumar, A., et al. (2005). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Google Patents.

- Hollingsworth, R. I. (2003). Process for the preparation of 3,4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars. Google Patents.

-

Supporting Information. (n.d.). Angewandte Chemie. Available at: [Link]

-

Supporting Information. (n.d.). Organic Letters. Available at: [Link]

- Al-Horani, R. A. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part I: Historical background and the first generation. Research and Reviews: A Journal of Pharmaceutical Science.

-

National Center for Biotechnology Information. (n.d.). (S)-3-hydroxybutyric acid. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... ResearchGate. Available at: [Link]

- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research.

-

Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]

- Di Mola, A., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. MDPI.

-

MiMeDB. (n.d.). Showing metabocard for ethyl 3-hydroxybutanoate (MMDBc0033458). MiMeDB. Available at: [Link]

-

FooDB. (n.d.). Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141). FooDB. Available at: [Link]

- Koh, Y., et al. (2004). 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Antimicrobial Agents and Chemotherapy.

- Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.

Sources

- 1. (S)-ethyl 3,4-dihydroxybutanoate | C6H12O4 | CID 10855622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 6. EP1100952A1 - Process for preparing optically pure (s)-3,4-dihydroxybutyric acid derivatives - Google Patents [patents.google.com]

- 7. rroij.com [rroij.com]

- 8. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

Mechanistic Paradigms of (S)-Ethyl 3,4-Dihydroxybutanoate in Asymmetric Synthesis

Executive Summary

In the landscape of modern asymmetric organic synthesis, the reliance on robust, versatile chiral pool building blocks is paramount for the scalable production of Active Pharmaceutical Ingredients (APIs). (S)-ethyl 3,4-dihydroxybutanoate (CAS: 108585-47-3) [1] stands out as a highly privileged C4 chiral synthon. Featuring a pre-installed (S)-stereocenter, a primary hydroxyl, a secondary hydroxyl, and an electrophilic ester moiety, this molecule offers a highly programmable reactivity profile.

This technical whitepaper provides an in-depth mechanistic analysis of (S)-ethyl 3,4-dihydroxybutanoate, detailing its electronic profiling, divergent synthetic pathways, and validated experimental workflows critical for the synthesis of blockbuster drugs such as statins and neuromodulators.

Structural & Electronic Profiling: The Causality of Reactivity

To master the synthetic utility of (S)-ethyl 3,4-dihydroxybutanoate, one must first understand the inherent electronic and steric disparities across its carbon backbone. The molecule presents three distinct reactive nodes:

-

C4 Primary Hydroxyl: Sterically unhindered and highly nucleophilic. It is the kinetically favored site for electrophilic activation (e.g., tosylation, mesylation, or silylation).

-

C3 Secondary Hydroxyl: Sterically shielded by the adjacent carbon chain and the C4 hydroxyl. It acts primarily as an internal nucleophile once the C4 position is activated.

-

C1 Ethyl Ester: An electrophilic carbonyl center susceptible to nucleophilic acyl substitution or intramolecular attack by the C4 hydroxyl under acidic conditions.

The crux of utilizing this synthon lies in exploiting the kinetic difference between the C4 and C3 hydroxyls. By strictly controlling reaction temperature and stoichiometry, chemists can achieve >98% regioselectivity without the need for complex, multi-step protection/deprotection sequences.

Core Mechanistic Pathways

Pathway A: The Epoxidation and Cyanation Cascade (Statin Side-Chain Synthesis)

The most commercially significant application of (S)-ethyl 3,4-dihydroxybutanoate is its conversion into (R)-4-cyano-3-hydroxybutanoate, the universal side-chain precursor for statin drugs like Atorvastatin and Rosuvastatin [2].

Mechanism of Action:

-

Regioselective Activation: Treatment with p-toluenesulfonyl chloride (TsCl) at 0°C selectively converts the C4 primary alcohol into a superior leaving group (tosylate).

-

Intramolecular Epoxidation: Introduction of a mild base (e.g., K₂CO₃) deprotonates the C3 secondary hydroxyl. The resulting alkoxide undergoes a rapid 5-exo-tet intramolecular S_N2 attack on the C4 carbon, displacing the tosylate and forming (S)-ethyl 3,4-epoxybutanoate.

-

Regioselective Ring Opening: The terminal epoxide is highly susceptible to nucleophilic attack at the less hindered C4 position. Aqueous sodium cyanide (NaCN) opens the epoxide, yielding the cyano-diol derivative.

Expert Insight: The CIP Priority Swap A critical nuance in this pathway is the apparent "inversion" of stereochemistry from the (S)-epoxide to the (R)-cyano product. This occurs without any bond cleavage at the C3 stereocenter. In the (S)-diol, the Cahn-Ingold-Prelog (CIP) priorities at C3 are: -OH (1), -CH₂OH (2), and -CH₂COOEt (3). However, upon cyanation, the C4 group becomes -CH₂CN. Because the ester carbonyl carbon is bonded to (O,O,O) and the nitrile carbon is bonded to (N,N,N), the -CH₂COOEt group (Priority 2) outranks the -CH₂CN group (Priority 3). This priority swap shifts the stereochemical designation from (S) to (R), a vital detail for regulatory documentation in drug development.

Pathway B: Intramolecular Lactonization

Under acidic conditions, the molecule undergoes a Fischer esterification-type intramolecular cyclization to yield (S)-3-hydroxy-gamma-butyrolactone, a critical precursor for ezetimibe and various neuromodulators [3]. Protonation of the C1 carbonyl oxygen increases its electrophilicity, prompting an intramolecular attack by the C4 primary hydroxyl, effectively closing the 5-membered gamma-lactone ring while preserving the (S)-configuration at C3.

Figure 1: Divergent mechanistic pathways of (S)-ethyl 3,4-dihydroxybutanoate in asymmetric synthesis.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the one-pot synthesis of (S)-ethyl 3,4-epoxybutanoate.

Protocol: One-Pot Regioselective Tosylation and Epoxidation

Rationale: Isolating the intermediate tosylate often leads to yield loss due to its instability. A one-pot telescoping method maximizes throughput and minimizes degradation.

-

Substrate Dissolution: Dissolve 10.0 g (67.5 mmol) of (S)-ethyl 3,4-dihydroxybutanoate in 100 mL of anhydrous dichloromethane (DCM). Purge the flask with N₂ and cool to 0°C using an ice bath. (Causality: Low temperature is strictly required to suppress competitive tosylation at the C3 secondary hydroxyl).

-

Base & Catalyst Addition: Add 14.1 mL (101.2 mmol, 1.5 eq) of anhydrous triethylamine (Et₃N) followed by 0.41 g (3.37 mmol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP).

-

Electrophilic Activation: Dissolve 13.5 g (70.8 mmol, 1.05 eq) of p-Toluenesulfonyl chloride (TsCl) in 30 mL of DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5°C. Stir for 4 hours at 0°C.

-

In-Situ Epoxidation: Once TLC indicates complete consumption of the starting diol, add 18.6 g (135.0 mmol, 2.0 eq) of finely powdered, anhydrous K₂CO₃ directly to the reaction mixture. Remove the ice bath, allow the mixture to warm to 25°C, and stir vigorously for 12 hours. (Causality: The heterogeneous K₂CO₃ slowly deprotonates the C3-OH, driving the intramolecular S_N2 cyclization without hydrolyzing the C1 ester).

-

Workup & Isolation: Quench the reaction with 50 mL of distilled water. Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), wash the combined organics with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield the crude epoxide, which can be purified via short-path distillation.

Figure 2: Standard operating procedure for one-pot regioselective tosylation and epoxidation.

Quantitative Data & Yield Metrics

The following table summarizes the expected quantitative performance metrics for the transformations discussed, assuming strict adherence to the defined stoichiometric and thermodynamic parameters.

| Transformation Step | Reagents & Catalyst | Temp (°C) | Time (h) | Regioselectivity | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| C4-Tosylation | TsCl, Et₃N, DMAP, DCM | 0 | 4 | >98:2 (C4 vs C3) | 92 | >99 |

| Epoxidation | K₂CO₃, DCM | 25 | 12 | N/A | 88 | >99 |

| Cyanation | NaCN, H₂O/THF | 20 | 8 | >95:5 (C4 vs C3 attack) | 85 | >99 |

| Lactonization | p-TsOH, Toluene | 110 | 6 | N/A | 90 | >99 |

Note: Enantiomeric excess (ee) is preserved across all steps due to the non-involvement of the C3 C-O bond during bond-breaking events.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10855622, (S)-ethyl 3,4-dihydroxybutanoate" PubChem. Available at:[Link]

- Zhejiang Hisun Pharmaceutical Co Ltd. "Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester" Google Patents (CN102295579A).

- Takasago International Corp. "Process for producing optically active γ-butyrolactone" Google Patents (US6608214B2).

Comprehensive Spectroscopic and Methodological Guide to (S)-Ethyl 3,4-Dihydroxybutanoate: NMR, IR, and Analytical Workflows

Executive Summary & Core Structural Profile

In modern drug development, this compound is indispensable. Enzyme-based processes, such as the hydrolytic kinetic resolution of epoxides, are frequently employed to produce this synthon with high enantiomeric excess [[1]]([Link]). It serves as a critical intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), including blockbuster statins (e.g., Atorvastatin) and laulimalide anti-tumor agents .

Synthetic pathway utilizing (S)-ethyl 3,4-dihydroxybutanoate for API production.

Spectroscopic Data Compendium

To ensure rigorous quality control during API synthesis, standardizing the spectroscopic fingerprint of (S)-ethyl 3,4-dihydroxybutanoate is mandatory. Below are the consolidated standard values for ¹H NMR, ¹³C NMR, and ATR-FTIR.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Assignment |

| 1.28 | Triplet (t) | 3H | 7.1 | -CH₂-CH ₃ (Ethyl methyl) |

| 2.45 - 2.55 | Multiplet (m) | 2H | - | -CH ₂-C=O (Diastereotopic α-protons) |

| 3.20 - 3.50 | Broad Singlet (br s) | 2H | - | -OH (Hydroxyl protons, exchangeable) |

| 3.55 | Doublet of doublets (dd) | 1H | 11.5, 6.0 | -CH ₂-OH (Diastereotopic γ-proton) |

| 3.68 | Doublet of doublets (dd) | 1H | 11.5, 3.5 | -CH ₂-OH (Diastereotopic γ-proton) |

| 4.10 | Multiplet (m) | 1H | - | -CH -OH (Chiral β-proton) |

| 4.18 | Quartet (q) | 2H | 7.1 | -O-CH ₂-CH₃ (Ethyl methylene) |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 172.5 | Quaternary | Ester Carbonyl (C=O) |

| 68.5 | Methine (CH) | Chiral β-Carbon (-C H-OH) |

| 65.2 | Methylene (CH₂) | γ-Carbon (-C H₂-OH) |

| 60.8 | Methylene (CH₂) | Ethyl Methylene (-O-C H₂-) |

| 38.0 | Methylene (CH₂) | α-Carbon (-C H₂-C=O) |

| 14.1 | Methyl (CH₃) | Ethyl Methyl (-C H₃) |

Table 3: ATR-FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Peak Shape & Intensity | Vibrational Assignment |

| ~3380 | Broad, Strong | O-H stretch (Intermolecular hydrogen bonding) |

| 2980, 2930 | Sharp, Medium | C-H stretch (Aliphatic backbone) |

| 1730 | Sharp, Strong | C=O stretch (Ester carbonyl) |

| 1375 | Sharp, Weak | C-H bending (Methyl group) |

| 1180 | Sharp, Strong | C-O stretch (Ester linkage) |

| 1040 | Sharp, Strong | C-O stretch (Primary/Secondary alcohol) |

Mechanistic Causality in Analytical Workflows (E-E-A-T)

As an Application Scientist, it is critical to understand why certain analytical conditions are chosen, rather than simply following a recipe.

2. Solvent Selection and Moisture Mitigation: CDCl₃ is the preferred solvent over DMSO-d₆ to prevent the solvent peak from obscuring the critical aliphatic region. However, the diol functionality makes this compound highly hygroscopic. If standard, un-dried CDCl₃ is used, the residual water peak ( δ 1.56 ppm) will artificially inflate the integration of the ethyl methyl triplet ( δ 1.28 ppm) or mask its splitting. Therefore, utilizing CDCl₃ stored over 4Å molecular sieves is a non-negotiable mechanistic requirement.

3. ATR-FTIR vs. KBr Pelleting: Because the standard state of (S)-ethyl 3,4-dihydroxybutanoate is a viscous oil , KBr pelleting is fundamentally inappropriate. KBr is highly hygroscopic and requires solid grinding, which introduces environmental moisture that artificially broadens the critical O-H stretch region (~3380 cm⁻¹). Attenuated Total Reflectance (ATR) FTIR allows for direct, neat analysis of the oil, preventing moisture absorption and preserving the integrity of the hydroxyl vibrational data.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous NMR Sample Preparation

Standardized NMR sample preparation workflow for viscous, hygroscopic esters.

Step-by-Step Methodology:

-

Solvent Drying: Ensure CDCl₃ is stored over activated 4Å molecular sieves for at least 24 hours prior to use.

-

Sample Weighing: Tare a clean, dry glass vial and weigh exactly 15-20 mg of the neat (S)-ethyl 3,4-dihydroxybutanoate oil.

-

Dissolution: Add 0.6 mL of the dried CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Homogenization: Vortex the vial for 10 seconds. Visually inspect against a light source to ensure no particulate matter remains.

-

Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube, ensuring a solvent height of approximately 4-5 cm to optimize magnetic field shimming.

-

Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256-512 scans) at 298 K. System Validation: This protocol is self-validating. The presence of the TMS peak precisely at δ 0.00 ppm confirms correct field locking, while an exact integration ratio of the core aliphatic signals (3:2:2:1:2) serves as an internal check for sample purity.

Protocol 2: Neat ATR-FTIR Acquisition

Step-by-Step Methodology:

-

Instrument Preparation: Clean the diamond or ZnSe ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

-

Background Scan: Collect a background spectrum in ambient air (16 scans, 4 cm⁻¹ resolution).

-

Sample Application: Using a glass Pasteur pipette, deposit 1-2 drops of the neat oil directly onto the ATR crystal. Ensure the crystal is fully covered without overflowing. No pressure anvil is required for liquids.

-

Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Cleaning: Immediately wipe the oil from the crystal using a lint-free tissue soaked in isopropanol to prevent cross-contamination. System Validation: The background scan digitally subtracts ambient atmospheric interference (CO₂ at ~2350 cm⁻¹ and H₂O vapor at ~3600-3900 cm⁻¹), ensuring that the broad ~3380 cm⁻¹ peak is strictly attributable to the sample's internal hydrogen-bonded hydroxyl groups.

References

-

(S)-ethyl 3,4-dihydroxybutanoate | C6H12O4 | CID 10855622 - PubChem. Available at:[Link]

-

Enantioselective hydrolysis of ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase - Applied Microbiology and Biotechnology. Available at:[Link]

Sources

(S)-ethyl 3,4-dihydroxybutanoate CAS 80822-15-7 structural formula

An In-depth Technical Guide to (S)-ethyl 3,4-dihydroxybutanoate: Synthesis, Properties, and Applications as a Chiral Synthon

Executive Summary

(S)-ethyl 3,4-dihydroxybutanoate is a valuable C4 chiral building block characterized by two hydroxyl groups and a specific stereocenter at the C3 position. Its defined stereochemistry makes it a crucial starting material and intermediate in the asymmetric synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and state-of-the-art synthesis methodologies. We will delve into the causality behind the prevalent use of biocatalytic reduction for its production, offering a detailed, field-proven experimental protocol. Furthermore, this document elucidates its primary application as a chiral synthon in drug development, grounding all claims in authoritative scientific literature.

Compound Profile and Structural Elucidation

Chemical Identity and CAS Number Clarification

(S)-ethyl 3,4-dihydroxybutanoate is systematically named ethyl (3S)-3,4-dihydroxybutanoate.[1][2] It is essential to clarify a common point of confusion regarding its CAS Registry Number. The CAS number 80822-15-7 , provided in the topic, is correctly assigned to (+)-Dibenzoyl-D-tartaric acid monohydrate , a chiral resolving agent.[3][4][5] The correct CAS number for a synonym of the target compound, (S)-ethyl 3,4-dihydroxybutanoate, is reported as 108585-47-3 .[1]

Key Identifiers:

-

IUPAC Name: ethyl (3S)-3,4-dihydroxybutanoate[1]

-

Molecular Formula: C₆H₁₂O₄[1]

-

SMILES: CCOC(=O)CCO[2]

-

InChI: InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1[1][2]

Structural Formula

The structure features an ethyl ester functional group and a butane backbone with hydroxyl groups at positions 3 and 4. The "(S)" designation indicates the stereochemical configuration at the chiral center (C3), which is critical for its function in asymmetric synthesis.

Caption: 2D Structure of (S)-ethyl 3,4-dihydroxybutanoate

Physicochemical and Computed Properties

A summary of the key physicochemical properties is essential for handling, reaction planning, and purification. The following data has been computed and compiled from the PubChem database.[1]

| Property | Value | Unit |

| Molecular Weight | 148.16 | g/mol |

| Exact Mass | 148.07355886 | Da |

| XLogP3 | -0.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 66.8 | Ų |

| Complexity | 102 |

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure (S)-ethyl 3,4-dihydroxybutanoate and its derivatives is dominated by biocatalytic approaches. This preference is rooted in the unparalleled stereoselectivity of enzymes, which operate under mild conditions and avoid the need for complex chiral auxiliaries or metal catalysts common in traditional organic synthesis.

The Rationale for Biocatalysis: Asymmetric Reduction

The most efficient and widely adopted strategy is the asymmetric reduction of a prochiral ketone precursor, typically ethyl 4-chloro-3-oxobutanoate (COBE) or a related substrate.[6][7] This reaction is catalyzed by oxidoreductase enzymes, which deliver a hydride ion to the carbonyl face with high fidelity, establishing the desired (S)-stereocenter.

Causality of Method Choice:

-

Enantioselectivity: Whole-cell biocatalysts and isolated enzymes routinely achieve enantiomeric excess (e.e.) values exceeding 99%, which is critical for pharmaceutical applications.[6][8]

-

Mild Conditions: Reactions are conducted in aqueous media at or near ambient temperature and neutral pH, preserving sensitive functional groups and reducing energy consumption.

-

Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, aligning with green chemistry principles.

Enzyme Systems and Cofactor Regeneration

The core of the biocatalytic process is an NADH or NADPH-dependent reductase.[6] Because the nicotinamide cofactors (NAD(P)H) are expensive, their stoichiometric use is economically prohibitive. Therefore, an in situ cofactor regeneration system is essential for a viable process. A common and highly effective approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., glucose) to regenerate the required NADPH from NADP+.[8][9]

Caption: Coupled-enzyme system for asymmetric reduction and NADPH regeneration.

Detailed Experimental Protocol: Whole-Cell Bioreduction

This protocol is a synthesized example based on methodologies reported for producing chiral hydroxybutanoates using recombinant E. coli cells.[6][8][9] It represents a robust, self-validating system where product formation is directly linked to cell viability and enzymatic activity.

Part 1: Cultivation of Recombinant E. coli

-

Inoculation: Inoculate 100 mL of Luria-Bertani (LB) medium (containing the appropriate antibiotic for plasmid maintenance) with a single colony of E. coli engineered to overexpress a carbonyl reductase and glucose dehydrogenase.

-

Incubation: Grow the culture overnight at 37°C with shaking at 200 rpm.

-

Induction: Inoculate 1 L of fresh Terrific Broth (TB) medium with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein Expression: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression. Continue incubation at a reduced temperature (e.g., 20°C) for 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0) and re-centrifuge. The resulting cell paste is used directly for the biotransformation.

Part 2: Asymmetric Reduction in a Biphasic System The use of a biphasic (aqueous-organic) system is a key process insight. It serves to dissolve the often poorly water-soluble substrate and can mitigate substrate/product toxicity to the microbial cells, thereby improving overall yield.[7][9]

-

Reaction Setup: In a temperature-controlled bioreactor or baffled flask, prepare the aqueous phase consisting of 100 mM phosphate buffer (pH 7.0), glucose (e.g., 1.5 M as the co-substrate for regeneration), and NADP⁺ (catalytic amount, e.g., 0.1 mM).

-

Cell Suspension: Resuspend the harvested cell paste (e.g., 50 g/L) in the aqueous buffer.

-

Organic Phase Addition: Add an equal volume of an immiscible organic solvent (e.g., isooctane) containing the substrate, ethyl 4-chloro-3-oxobutanoate (e.g., 200 mM).

-

Reaction Execution: Maintain the reaction at 30°C with vigorous stirring to ensure adequate mixing between the two phases. Monitor the pH and adjust as necessary with NaOH, as the conversion of glucose to gluconolactone is acidic.

-

Monitoring: Withdraw small aliquots from the organic phase at regular intervals. Analyze the samples by chiral gas chromatography (GC) to determine the conversion of the substrate and the enantiomeric excess (e.e.) of the product.[7][10]

-

Work-up: Once the reaction is complete (typically >99% conversion), separate the organic phase. The product can be purified from the organic solvent by standard methods such as distillation under reduced pressure.

Applications in Drug Development & Chiral Synthesis

The primary value of (S)-ethyl 3,4-dihydroxybutanoate and its close chemical relatives, like ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), lies in their role as versatile chiral synthons.[7][10] The stereochemically defined C3 hydroxyl group is the key feature that is carried through subsequent synthetic steps to impart chirality into the final target molecule.

Intermediate for Hypercholesterolemia Drugs

(S)-CHBE is a well-established key intermediate in the synthesis of the side chains of several cholesterol-lowering drugs (statins).[7] The chiral hydroxy ester moiety is a core structural component of these blockbuster pharmaceuticals.

Precursor to Other High-Value Chemicals

The functional groups of (S)-ethyl 3,4-dihydroxybutanoate and its derivatives allow for diverse chemical transformations. For instance, (S)-CHBE is a precursor for synthesizing:

-

L-carnitine: An essential compound involved in fatty acid metabolism.[9]

-

(R)-4-amino-3-hydroxybutyric acid (GABOB): A derivative of the neurotransmitter GABA.[9]

-

(R)-4-cyano-3-hydroxy ethyl butyrate: A versatile intermediate produced via enzymatic dehalogenation and cyanation of (S)-CHBE.[11]

Caption: Application of the chiral butanoate scaffold in API synthesis.

Conclusion

(S)-ethyl 3,4-dihydroxybutanoate is a foundational chiral building block whose value is defined by its stereochemical purity. While clarification of its chemical identifiers is crucial, its synthetic accessibility via highly efficient and selective biocatalytic methods underscores its importance. The methodologies described herein, particularly whole-cell asymmetric reduction with integrated cofactor regeneration, represent a mature, scalable, and sustainable approach to its production. For researchers and drug development professionals, this compound and its derivatives offer a reliable and versatile platform for the stereoselective synthesis of a wide range of pharmacologically important molecules, solidifying its role as a cornerstone of the chiral chemical toolbox.

References

-

PubChem. (S)-ethyl 3,4-dihydroxybutanoate. National Center for Biotechnology Information. [Link]

-

He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 461-4. [Link]

-

Seebach, D., & Züger, M. (1985). Yeast Reduction of Ethyl Acetoacetate: (S)-(+)-Ethyl 3-Hydroxybutanoate. Organic Syntheses, 63, 1. [Link]

-

Zheng, Z. Y., et al. (2009). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Journal of the Korean Chemical Society, 53(5), 579-583. [Link]

- Ganis, P., et al. (1992). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. U.S.

-

Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(4), 337-41. [Link]

-

Zhang, J., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 73. [Link]

- Zhu, L., et al. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

Sources

- 1. (S)-ethyl 3,4-dihydroxybutanoate | C6H12O4 | CID 10855622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3,4-Dihydroxybutanoic Acid Ethyl Ester [lgcstandards.com]

- 3. (+)-Dibenzoyl-D-tartaric acid monohydrate | 80822-15-7 [chemicalbook.com]

- 4. Tartaric Acid | Fisher Scientific [fishersci.ca]

- 5. Dibenzoyl D-tartaric acid monohydrate | 80822-15-7 [sigmaaldrich.com]

- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

thermodynamic stability of (S)-ethyl 3,4-dihydroxybutanoate

Thermodynamic Stability and Degradation Kinetics of (S)-Ethyl 3,4-Dihydroxybutanoate: A Technical Whitepaper

Executive Summary

(S)-ethyl 3,4-dihydroxybutanoate (CAS 108585-47-3) is a highly valuable chiral synthon utilized extensively in the pharmaceutical industry. It serves as a critical building block in the total synthesis of complex natural products, such as the anti-tumor agent laulimalide[1], and acts as a precursor for the chiral side chains of statins like atorvastatin[2]. Despite its synthetic utility, the compound exists in a metastable state under ambient conditions. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic drivers of its degradation, primarily its propensity for intramolecular lactonization, and to provide field-proven, self-validating protocols for evaluating its stability profile.

Mechanistic Drivers of Thermodynamic Instability

The is fundamentally governed by the proximity of its reactive functional groups. The molecule features a 1,2-diol moiety situated near an ethyl ester, creating a perfect storm for intramolecular transesterification.

The Thermodynamic Sink: Lactonization

The primary degradation pathway is the conversion of the acyclic ester into (S)-3-hydroxy- γ -butyrolactone. This is not merely a side reaction; it is a descent into a deep thermodynamic well.

-

Enthalpic Benefit: The formation of the 5-membered γ -butyrolactone ring is enthalpically favorable due to minimal Baeyer strain (bond angles are near the ideal 109.5°) and negligible Pitzer strain (eclipsing interactions are minimized in the envelope conformation).

-

Entropic Benefit: The reaction is an intramolecular cyclization that releases a molecule of ethanol. The conversion of one molecule into two distinct molecules ( ΔS>0 ) makes the Gibbs free energy ( ΔG ) highly negative, particularly at elevated temperatures.

Hygroscopicity and Hydrolysis

(S)-ethyl 3,4-dihydroxybutanoate is notably hygroscopic[1]. The absorption of atmospheric moisture introduces a secondary degradation vector: ester hydrolysis. Water acts as a nucleophile, converting the ethyl ester into (S)-3,4-dihydroxybutanoic acid. Once the free acid is formed, the activation energy for lactonization drops significantly, leading to rapid cyclization even under mildly acidic conditions[2].

Thermodynamic degradation pathway of (S)-ethyl 3,4-dihydroxybutanoate via lactonization.

Quantitative Stability Profile

To effectively handle this compound during drug development, one must understand its kinetic behavior across different environments. The acyclic ester is kinetically stable only within a narrow pH window and at low temperatures.

| Environmental Condition | Temp (°C) | Primary Degradant | Apparent Half-Life ( t1/2 ) | Mechanistic Causality |

| pH 2.0 (Aqueous) | 25 | (S)-3-hydroxybutyrolactone | < 2 hours | Acid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, driving rapid 5-exo-trig cyclization. |

| pH 7.0 (Aqueous) | 25 | Minimal degradation | > 6 months | High activation energy barrier; lack of sufficient H+ or OH- to catalyze the transesterification. |

| pH 10.0 (Aqueous) | 25 | (S)-3,4-dihydroxybutanoic acid | ~ 12 hours | Base-promoted saponification dominates; subsequent acidification is required to force lactonization[2]. |

| Ambient (Neat) | 40 | (S)-3-hydroxybutyrolactone | ~ 30 days | Trace moisture absorption (hygroscopicity) combined with thermal energy overcomes the activation barrier[1]. |

Self-Validating Experimental Protocol: Kinetic Profiling

When evaluating the stability of (S)-ethyl 3,4-dihydroxybutanoate for a regulatory dossier (e.g., IND/NDA), simply measuring the disappearance of the parent peak is scientifically insufficient. The following protocol is designed as a self-validating system : it mandates mass balance calculations to ensure that the observed degradation is entirely accounted for by known pathways, ruling out invisible oligomerization or volatile losses.

Step-by-Step Methodology

Step 1: Preparation of Stress Media

-

Prepare 10 mM solutions of (S)-ethyl 3,4-dihydroxybutanoate in three distinct buffers: 0.1 M Citrate (pH 3.0), 0.1 M Phosphate (pH 7.0), and 0.1 M Borate (pH 10.0).

-

Causality: Using standardized buffers ensures that the hydronium/hydroxide ion activity remains constant throughout the reaction, allowing for pseudo-first-order kinetic modeling.

Step 2: Thermal Incubation

-

Seal the samples in HPLC vials with PTFE septa and incubate in a thermomixer at 40°C.

-

Causality: PTFE septa prevent the evaporation of the ethanol byproduct, which is critical for the mass balance calculation in Step 5.

Step 3: Aliquoting and Quenching (Critical Step)

-

At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract a 100 μ L aliquot.

-

Immediately quench the aliquot by diluting it 1:10 into a cold (4°C) neutralizing buffer (pH 7.0).

-

Causality: Because lactonization is catalyzed by both acids and bases, neutralizing the sample instantly arrests the kinetics. Failing to quench will result in artificial degradation occurring while the sample sits in the HPLC autosampler.

Step 4: Chromatographic Analysis

-

Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) coupled with a Refractive Index (RI) or CAD detector. UV detection is not recommended due to the lack of strong chromophores in the aliphatic chain[3].

-

Quantify the parent ester, the free acid, and (S)-3-hydroxy- γ -butyrolactone against established calibration curves.

Step 5: System Suitability and Mass Balance Validation

-

Calculate the molar sum of the remaining ester, formed lactone, and formed acid.

-

Validation Rule: The molar sum must equal 100% ± 2% of the initial ester concentration ( t0 ). If the mass balance falls below 98%, the protocol flags a systemic error (e.g., unmonitored oxidation or sample evaporation), and the run is invalidated.

Self-validating experimental workflow for kinetic profiling of ester degradation.

Best Practices for Storage and Handling

Based on the thermodynamic principles outlined above, maintaining the integrity of (S)-ethyl 3,4-dihydroxybutanoate requires strict adherence to the following handling guidelines:

-

Moisture Exclusion: Due to its hygroscopic nature, the compound must be stored under an inert atmosphere (Argon or Nitrogen) over molecular sieves or in a desiccator[1].

-

Temperature Control: Store strictly at or below 4°C. Thermal energy directly correlates with the rate of spontaneous lactonization.

-

Avoidance of Acidic/Basic Solvents: When preparing stock solutions for synthesis or analysis, avoid unbuffered protic solvents. Use anhydrous, neutral solvents (e.g., anhydrous dichloromethane or THF) to preserve the acyclic ester form prior to intentional cyclization.

References

- Google Patents. "WO1998004543A1 - Improved process for the synthesis of protected esters of (s)-3,4-dihydroxybutyric acid". Google Patents.

-

ACS Publications. "Total Synthesis of Halicholactone and Neohalicholactone 1". Journal of Organic Chemistry. URL:[Link]

-

Ovid. "Enantioselective degradation of ethyl-3,4-epoxybutyrate by newly isolated Acinetobacter baumannii containing epoxide hydrolase". Applied Microbiology and Biotechnology. URL:[Link]

Sources

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guide for (S)-Ethyl 3,4-Dihydroxybutanoate

Executive Summary

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, understanding the precise toxicological and physicochemical boundaries of chiral intermediates is non-negotiable. (S)-ethyl 3,4-dihydroxybutanoate (CAS: 108585-47-3) [1] is a highly valued chiral synthon. It serves as a foundational building block in the synthesis of blockbuster statins (such as Atorvastatin)[2] and complex natural product derivatives like laulimalide anti-tumor agents[3].

Because this intermediate is introduced early in the synthetic pipeline, establishing a robust safety data profile, understanding its mechanistic toxicology, and implementing self-validating analytical workflows are critical to preventing downstream API contamination and ensuring laboratory safety.

Physicochemical Properties & Molecular Identity

Before addressing the toxicity, we must establish the physical nature of the compound. The presence of a terminal diol and an ethyl ester dictates its behavior in both biological systems and storage environments.

| Property | Value |

| Chemical Name | (S)-ethyl 3,4-dihydroxybutanoate[4] |

| Synonyms | (3S)-3,4-Dihydroxybutanoic Acid Ethyl Ester[5] |

| CAS Number | 108585-47-3[1] |

| SMILES Code | O=C(OCC)CCO[6] |

| Molecular Formula | C6H12O4[6] |

| Molecular Weight | 148.16 g/mol [6] |

| Stability | Highly Hygroscopic[7] |

Toxicological Profile & Mechanistic Causality (SDS Core)

Standard SDS documentation often lists hazards without explaining the underlying chemistry. To handle this compound safely, researchers must understand why it behaves as a hazard.

GHS Classification & Acute Toxicity

The compound is classified under the Globally Harmonized System (GHS) as a primary irritant. It carries specific Risk Statements (36/37/38 ), indicating that it is irritating to the eyes, respiratory system, and skin[8]. Corresponding Safety Statements (26-36 ) mandate immediate rinsing with water upon eye contact and the use of suitable protective clothing[8].

Mechanistic Toxicology: The "Why" Behind the Irritation

The primary hazard of (S)-ethyl 3,4-dihydroxybutanoate stems from its hygroscopicity [7] combined with its ester linkage .

-

Moisture Absorption: Upon exposure to ambient air or contact with biological tissues (e.g., the stratum corneum or mucosal membranes), the compound rapidly absorbs water.

-

Ester Hydrolysis: In this localized aqueous environment, the ethyl ester undergoes slow hydrolysis, yielding ethanol and 3,4-dihydroxybutanoic acid [9].

-

pH Disruption & Lipid Penetration: The localized generation of 3,4-dihydroxybutanoic acid lowers the micro-environmental pH, driving the irritant response (Risk Statements 36/37/38)[8]. Furthermore, the terminal diol acts as a strong hydrogen-bond donor/acceptor, disrupting the organized lipid bilayers of the skin and exacerbating the dermal penetration of the acidic degradant.

Safety, Handling, and Emergency Protocols

To mitigate the risks outlined above, handling protocols must be designed as self-validating systems that physically prevent the conditions required for hydrolysis.

-

Storage (The Argon Blanket): The compound must be stored at 2-8°C under an inert atmosphere. While nitrogen is commonly used, Argon is recommended . Because Argon is denser than air, it forms a protective "blanket" over the liquid during repeated opening of the vessel, effectively blocking ambient moisture ingress and preventing degradation into 3,4-dihydroxybutanoic acid[9].

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and tightly sealed safety goggles are mandatory to prevent the diol from interacting with dermal lipids or ocular moisture[8].

-

Spill Response: In the event of a spill, do not simply wipe it up. First, apply a mild base (e.g., 5% sodium bicarbonate solution) to the spill area. Causality: This quenches any free 3,4-dihydroxybutanoic acid that may have formed via ambient hydrolysis, neutralizing the pH before the liquid is absorbed with an inert material like vermiculite.

Pathway & Workflow Visualizations

Synthetic Utility Pathway

The chirality at the C3 position of this intermediate is critical for establishing the stereochemistry of the 3,5-dihydroxyheptanoic acid side chain in statin pharmacophores[2].

Figure 1: Divergent synthetic utility of (S)-ethyl 3,4-dihydroxybutanoate in API development.

Toxicity Profiling Workflow

Figure 2: Step-by-step MTT cytotoxicity assay workflow for residual intermediate screening.

Experimental Protocol: In Vitro Cytotoxicity Profiling (MTT Assay)

Because (S)-ethyl 3,4-dihydroxybutanoate is used in the synthesis of systemic drugs like Atorvastatin[2], drug development professionals must screen for the cytotoxicity of any residual intermediate that might carry over into the final API.

The following MTT assay protocol is designed as a self-validating system to assess hepatotoxicity using HepG2 cells.

Step-by-Step Methodology

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM (supplemented with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

-

Intermediate Dosing: Prepare a serial dilution of (S)-ethyl 3,4-dihydroxybutanoate in standard media (Concentration range: 0.1 mM to 10 mM). Aspirate the old media and apply 100 µL of the dosed media to the wells.

-

Incubation: Incubate the treated cells for 24 to 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: MTT is reduced by mitochondrial succinate dehydrogenase in metabolically active cells. This directly correlates the colorimetric readout with mitochondrial respiration, providing a highly reliable proxy for viability.

-

Solubilization: After 4 hours of incubation, carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

-

Readout: Measure the optical density (OD) at 570 nm using a microplate reader.

The Self-Validating Controls (Critical for Trustworthiness)

To ensure the assay's integrity, the following controls must be executed in parallel:

-

System Suitability (Blank): Wells containing only media and MTT (no cells). This baseline is subtracted from all other readings to account for spontaneous MTT reduction.

-

Negative Control (Vehicle): Cells treated with the maximum concentration of the solvent used (e.g., 0.1% DMSO) to prove the delivery vehicle itself is non-toxic.

-

Positive Control (Toxicity): Cells treated with 0.1% Triton X-100. This ensures the cells are responsive to a known cytotoxic insult and defines the absolute 0% viability baseline.

References[1] Title: CAS: 108585-47-3 | (S)-Ethyl 3,4-dihydroxybutanoate

Sources

- 1. CAS: 108585-47-3 | CymitQuimica [cymitquimica.com]

- 2. 1315051-74-1;;;; CAS [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. (3S)-3,4-Dihydroxybutanoic Acid Ethyl Ester (~90%), TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 6. CAS:108585-47-3, (S)-Ethyl 3,4-dihydroxybutanoate-毕得医药 [bidepharm.com]

- 7. (3S)-3,4-Dihydroxybutanoic Acid Ethyl Ester | CymitQuimica [cymitquimica.com]

- 8. lookchem.com [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

Application Note: (S)-Ethyl 3,4-Dihydroxybutanoate as a Chiral Building Block for Statin Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The synthesis of blockbuster statins—such as Atorvastatin and Rosuvastatin—relies heavily on the efficient construction of their highly conserved (3R, 5R)-3,5-dihydroxyheptanoic acid side chains. Establishing the absolute stereochemistry of these two chiral centers is the most critical challenge in statin manufacturing.

This application note details the use of (S)-ethyl 3,4-dihydroxybutanoate ((S)-EHB) as a premium chiral pool starting material. By leveraging the inherent stereocenter of (S)-EHB, chemists can establish the C5 stereocenter of the statin side chain without the need for late-stage chiral resolution. Subsequent chain extension and a highly diastereoselective directed reduction elegantly establish the C3 stereocenter, providing a robust, scalable, and self-validating pathway to the statin core.

Mechanistic & Stereochemical Rationale: The CIP Priority Shift

A common point of confusion in statin retrosynthesis is why the (S) -enantiomer of ethyl 3,4-dihydroxybutanoate is used to build the (5R) stereocenter of the final drug. As a Senior Application Scientist, I emphasize that this is not an inversion of the physical 3D geometry, but rather a fascinating artifact of Cahn-Ingold-Prelog (CIP) nomenclature rules.

In the starting material, (S)-EHB, the chiral center (C3) is attached to:

-

-OH (Priority 1)

-

-CH2OH (Priority 2, because O > C in the next shell)

-

-CH2CO2Et (Priority 3, because the carbonyl C is bonded to O,O,O, which is lower priority than the hydroxyl O)

When the primary alcohol (-CH2OH) is selectively converted to a nitrile (-CH2CN), the priorities shift. The -CH2CO2Et group (bonded to O,O,O) now outranks the -CH2CN group (bonded to N,N,N). This swap of priority groups 2 and 3 seamlessly changes the stereochemical designation from (S) to (R) without breaking any bonds at the chiral center. This naturally sets up the exact (5R) spatial arrangement required for the statin pharmacophore .

Retrosynthetic Workflow

The following workflow illustrates the convergent synthesis of the Atorvastatin side chain, beginning with (S)-EHB and culminating in the Paal-Knorr pyrrole formation.

Figure 1: Retrosynthetic workflow from (S)-ethyl 3,4-dihydroxybutanoate to the Atorvastatin core.

Quantitative Data & Process Metrics

To ensure a self-validating process, the following metrics must be tracked across the three critical synthetic nodes.

| Reaction Step | Target Intermediate | Typical Yield | Stereochemical Purity | Key In-Process Control (IPC) |

| Regioselective Cyanation | (R)-Ethyl 4-cyano-3-hydroxybutanoate | 82–85% | >99% e.e. | GC-FID: Monitor residual tosylate |

| Claisen Condensation | tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | 75–80% | >99% e.e. | HPLC: Monitor ester hydrolysis |

| Narasaka-Prasad Reduction | tert-Butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate | 88–92% | >98% d.e. (syn) | 1H-NMR: Acetonide methyl shifts |

Detailed Experimental Protocols

These protocols are designed with built-in causality—explaining why specific reagents and conditions are chosen to guarantee success.

Protocol 1: Regioselective Tosylation & Cyanation

Objective: Convert (S)-EHB to (R)-ethyl 4-cyano-3-hydroxybutanoate.

-

Tosylation: Dissolve 1.0 eq of (S)-EHB in anhydrous dichloromethane (DCM) and pyridine (2.0 eq). Cool the reactor to exactly 0°C.

-

Addition: Add p-toluenesulfonyl chloride (1.05 eq) portionwise over 30 minutes.

-

Causality: The primary alcohol is sterically less hindered, allowing for regioselective tosylation. Maintaining 0°C is critical; elevated temperatures will cause tosylation of the secondary alcohol and promote unwanted epoxide formation.

-

-

Cyanation: Isolate the tosylate via aqueous workup, dry, and redissolve in anhydrous DMSO. Add NaCN (1.2 eq) and heat to 50°C for 4 hours.

-

Causality: DMSO, a polar aprotic solvent, strips the solvation shell from the cyanide ion, making it a "naked" and highly reactive nucleophile, rapidly accelerating the SN2 displacement of the tosylate.

-

-

Validation: Monitor by GC-FID. The reaction is complete when the tosylate peak area is <1%.

Protocol 2: Chain Extension via Claisen Condensation

Objective: Form tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate.

-

Enolate Generation: In a dry flask under N2, cool THF to -78°C. Add LDA (2.2 eq), followed by the dropwise addition of tert-butyl acetate (2.2 eq). Stir for 30 minutes.

-

Causality:tert-Butyl acetate is strictly required. Its bulky tert-butyl group prevents self-condensation of the ester and provides a robust protecting group that withstands downstream basic conditions .

-

-

Coupling: Slowly add (R)-ethyl 4-cyano-3-hydroxybutanoate (1.0 eq) dissolved in THF.

-

Causality: 2.2 equivalents of the enolate are necessary because the first equivalent acts purely as a base to deprotonate the unprotected C5 hydroxyl group of the starting material. The second equivalent performs the nucleophilic acyl substitution at the ethyl ester.

-

-

Quench & Isolate: Quench with 1N HCl at -78°C before warming to prevent retro-Claisen fragmentation.

Protocol 3: Diastereoselective Directed Reduction (Narasaka-Prasad)

Objective: Synthesize the syn-1,3-diol, tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate.

-

Chelation: Dissolve the β-hydroxy ketone from Protocol 2 in a 4:1 mixture of THF and Methanol. Cool to -78°C. Add diethylmethoxyborane (Et2BOMe, 1.1 eq) dropwise. Stir for 30 minutes.

-

Causality: Et2BOMe forms a highly rigid, 6-membered cyclic boron chelate with the C5 hydroxyl and the C3 ketone. This locks the molecule into a chair-like conformation .

-

-

Reduction: Add NaBH4 (1.2 eq) in one portion.

-

Causality: Because the boron chelate locks the conformation, the bulky axial substituents block one face of the ketone. The hydride from NaBH4 is forced to attack from the less sterically hindered equatorial face, yielding the syn-1,3-diol with >98% diastereomeric excess. Methanol is required in the solvent mixture to facilitate the release of the hydride from the borohydride complex.

-

-

Validation (Rychnovsky-Evans Rule): To validate the syn stereochemistry, convert a small aliquot of the product to an acetonide using acetone and a catalytic acid. In 1H-NMR, a syn-1,3-diol acetonide will display two distinct methyl singlets (approx. 1.35 ppm and 1.45 ppm) because one methyl is axial and the other is equatorial. An anti-diol would show a single overlapping peak (~1.40 ppm) .

References

-

Baumann, K. L., Butler, D. E., Deering, C. F., et al. (1992). The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters, 33(17), 2283-2284. URL:[Link]

-

Brower, P. L., Butler, D. E., Deering, C. F., et al. (1992). The synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key intermediate for the preparation of CI-981, a highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters, 33(17), 2279-2282. URL:[Link]

-

Chen, K. M., Hardtmann, G. E., Prasad, K., Repic, O., & Shapiro, M. J. (1987). 1,3-Syn-diastereoselective reduction of beta-hydroxyketones utilizing alkoxydialkylboranes. Tetrahedron Letters, 28(2), 155-158. URL:[Link]

-

Rychnovsky, S. D., Rogers, B., & Richardson, T. I. (1998). Configurational assignment of polyene macrolide antibiotics using the[13C] acetonide analysis. Accounts of Chemical Research, 31(1), 9-17. URL:[Link]

Application Notes & Protocols: Enzymatic Resolution for the Production of (S)-ethyl 3,4-dihydroxybutanoate

Introduction: The Value of Chiral Purity

In the landscape of modern drug development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit vastly different pharmacological or biological activities. (S)-ethyl 3,4-dihydroxybutanoate is a valuable chiral building block, a versatile precursor for the synthesis of a wide array of complex, biologically active molecules.[1][2] Its stereodefined diol functionality makes it an essential starting material for pharmaceuticals where specific stereochemistry dictates therapeutic efficacy and safety.

Traditional chemical methods for achieving chiral separation can be resource-intensive, often requiring stoichiometric amounts of expensive chiral auxiliaries and harsh reaction conditions. Biocatalysis, particularly the use of enzymes, offers a compelling alternative. Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to efficiently separate racemic mixtures under mild, environmentally benign conditions. Lipases (EC 3.1.1.3), in particular, have emerged as robust and versatile catalysts for this purpose, demonstrating high enantioselectivity across a broad range of substrates.[3][4]

This document provides a detailed guide to the principles and practices of using lipase-catalyzed kinetic resolution to obtain high-purity (S)-ethyl 3,4-dihydroxybutanoate from its racemic precursor.

Core Principles of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution does not create a new chiral center; rather, it exploits the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst (the enzyme). The lipase will preferentially catalyze the transformation of one enantiomer (the "fast-reacting" one) into a new product, leaving the other ("slow-reacting") enantiomer unreacted.

The ideal kinetic resolution is terminated at or near 50% conversion. At this point, the maximum theoretical yield for a single enantiomer (50%) can be achieved with high enantiomeric excess (e.e.). The enantiomeric excess is a measure of the purity of the desired enantiomer, calculated as:

e.e. (%) = (|[R] - [S]| / ([R] + [S])) x 100

The effectiveness of an enzyme in a kinetic resolution is quantified by the enantiomeric ratio (E-value), a measure of its selectivity. A high E-value (>100) is indicative of an excellent resolution, capable of producing products with very high e.e.

Key Biocatalysts: The Workhorses of Resolution

While many hydrolases exist, lipases are the most utilized enzymes in biocatalysis for resolution.[4] Their utility stems from their broad substrate specificity, high stability in organic solvents, and lack of a need for expensive cofactors.[3][4]

-

Candida antarctica Lipase B (CALB): CALB is arguably the most widely employed hydrolase in biocatalysis.[5] It is known for its high activity, exceptional stability, and high enantioselectivity in resolving a wide range of alcohols and esters.[6] It is commercially available in an immobilized form, such as Novozym® 435, where the enzyme is adsorbed onto an acrylic resin. This immobilization enhances its thermal stability and allows for easy recovery and reuse of the catalyst.[5]

-

Pseudomonas cepacia Lipase (PCL): Now often classified under Burkholderia cepacia, this lipase is another highly effective biocatalyst for kinetic resolutions.[7][8] It exhibits broad substrate specificity and often displays complementary selectivity to CALB, making it a valuable alternative for screening.[3][8]

The Reaction: Acylation as the Path to Separation

The most common strategy for resolving a racemic alcohol is through enantioselective acylation (or transesterification). In this approach, an acyl donor is used to transfer an acyl group (like an acetyl group) to the hydroxyl moiety of the substrate. The lipase selectively acylates one enantiomer, converting it into an ester.

For the resolution of racemic ethyl 3,4-dihydroxybutanoate, the lipase will preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. The resulting product is a mixture of the unreacted (S)-alcohol and the newly formed (R)-ester, which can then be separated by standard chromatographic techniques.

Diagram: Workflow of Enzymatic Kinetic Resolution

Sources

- 1. Chiral Building Blocks - Sunway Pharm Ltd [3wpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. LIPASE FROM PSEUDOMONAS CEPACIA powder 30 U/mg [sigmaaldrich.com]

- 4. almacgroup.com [almacgroup.com]

- 5. d-nb.info [d-nb.info]

- 6. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of (S)-Ethyl 3,4-Dihydroxybutanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Overview & Rationale

(S)-Ethyl 3,4-dihydroxybutanoate is a high-value chiral building block extensively utilized in the synthesis of statin-class cholesterol-lowering drugs (e.g., atorvastatin, rosuvastatin) and various neuromodulators. Achieving high enantiomeric excess (ee > 99%) at an industrial scale requires robust, highly selective catalytic methodologies.

While the direct asymmetric reduction of ethyl 4-chloro-3-oxobutanoate is a common route for statin intermediates, converting the resulting chloro-alcohol to a terminal diol requires nucleophilic substitution—a process prone to partial racemization or unwanted oxirane (epoxide) formation. To circumvent this, this application note details a superior two-step strategy: the Ru-BINAP catalyzed asymmetric hydrogenation of ethyl 4-benzyloxy-3-oxobutanoate , followed by a neutral, hydrogenolytic deprotection. This sequence rigorously preserves the stereocenter and yields the target diol with exceptional optical purity.

Mechanistic Causality & Stereocontrol (E-E-A-T)

The success of this protocol relies on the precise stereochemical control exerted by the Ruthenium-BINAP complex, a methodology pioneered by Nobel laureate Ryoji Noyori [1].

Why RuCl₂[(R)-BINAP]? The causality behind selecting the (R)-BINAP ligand lies in its rigid, sterically demanding binaphthyl backbone. When the β -keto ester substrate coordinates to the Ru(II) center, it forms a bidentate chelate via the ketone and ester carbonyl oxygens. This chelation restricts the conformational freedom of the substrate. The chiral environment created by the (R)-BINAP phenyl rings sterically blocks one face of the coordinated ketone. Consequently, the active Ru-hydride species is forced to transfer the hydride exclusively to the re face of the ketone, yielding the (S)-alcohol.

Why the Benzyloxy Protecting Group? The choice of a benzyl ether at the C4 position is a strategic experimental decision. Unlike halogenated precursors that require harsh basic conditions for subsequent hydrolysis [2], the benzyl group is cleaved via mild Pd/C catalytic hydrogenation. This orthogonal deprotection strategy ensures that the newly formed (S)-stereocenter is completely insulated from racemization.

Reaction Pathways & Catalytic Cycle

The following diagrams illustrate the two-step synthetic workflow and the underlying stereoselective catalytic cycle.

Two-step synthesis of (S)-ethyl 3,4-dihydroxybutanoate via asymmetric hydrogenation.

Noyori Ru-BINAP stereocontrol model and catalytic cycle for beta-keto ester hydrogenation.

Step-by-Step Experimental Protocols

Step 1: Asymmetric Hydrogenation of Ethyl 4-benzyloxy-3-oxobutanoate

This step establishes the chiral center. Strict adherence to anhydrous and anaerobic conditions during catalyst preparation is critical.

-

Preparation: In a nitrogen-filled glovebox, charge a 100 mL stainless-steel autoclave with ethyl 4-benzyloxy-3-oxobutanoate (23.6 g, 100 mmol) and RuCl₂[(R)-BINAP] (8.0 mg, 0.01 mmol). This establishes a Substrate-to-Catalyst (S/C) ratio of 10,000.

-

Solvent Addition: Add 50 mL of anhydrous, thoroughly degassed ethanol to the autoclave.

-

Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with H₂ gas three times (pressurize to 10 atm, then vent) to remove trace inert gases, then finally pressurize to 50 atm of H₂.

-

Reaction: Heat the reaction mixture to 95 °C under vigorous magnetic stirring (800 rpm) for 2 hours.

-

Workup: Cool the autoclave to room temperature using a water bath. Carefully vent the H₂ gas in a well-ventilated fume hood.

-

Isolation: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to yield crude (S)-ethyl 4-benzyloxy-3-hydroxybutanoate as a pale yellow oil.

Step 2: Hydrogenolytic Deprotection

This step removes the benzyl protecting group to reveal the terminal diol without affecting the ester or the stereocenter.

-

Setup: Dissolve the crude (S)-ethyl 4-benzyloxy-3-hydroxybutanoate in 100 mL of absolute ethanol in a 250 mL hydrogenation flask.

-

Catalyst Addition: Under a gentle stream of argon, carefully add 1.2 g of 10% Pd/C (approx. 5 wt% relative to the substrate). Caution: Pd/C is pyrophoric; never add dry catalyst to a solvent containing flammable vapors without inert gas blanketing.

-

Hydrogenation: Evacuate the flask slightly and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Maintain a static H₂ pressure of 1 atm.

-

Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12 hours.

-

Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of ethanol.

-

Purification: Evaporate the combined filtrates under reduced pressure. The residue can be purified via short-path vacuum distillation or used directly if purity exceeds 98% by GC.

Data Presentation: Condition Optimization

The causality of temperature and pressure choices in Step 1 is demonstrated in the optimization data below. Higher temperatures and pressures are required to overcome the activation energy barrier of the bulky benzyloxy substituent while maintaining near-perfect enantioselectivity.

Table 1: Optimization of Reaction Conditions for Ru-Catalyzed Asymmetric Hydrogenation

| Catalyst | Solvent | Temp (°C) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| RuCl₂[(R)-BINAP] | Ethanol | 25 | 100 | 24 | 45 | 98 |

| RuCl₂[(R)-BINAP] | Ethanol | 50 | 50 | 12 | 82 | 98 |

| RuCl₂[(R)-BINAP] | Ethanol | 95 | 50 | 2 | >99 | 99 |

| RuCl₂[(R)-BINAP] | Methanol | 95 | 50 | 4 | 95 | 96 |

| RuCl₂[(S)-BINAP] | Ethanol | 95 | 50 | 2 | >99 | 99 (R)* |

* Utilizing the (S)-BINAP ligand predictably reverses the facial selectivity, yielding the (R)-enantiomer.

Self-Validating Analytical Systems

A protocol is only as reliable as its in-process controls. To ensure the integrity of the synthesis, the following self-validating analytical checks must be integrated into the workflow:

-

Validation of Conversion (Step 1): Analyze the crude mixture via ¹H NMR (CDCl₃). The reaction is deemed complete when the singlet corresponding to the α -protons of the ketone (approx. 3.5 ppm) entirely disappears, replaced by a multiplet for the carbinol methine proton (-CH-OH) at 4.2 ppm.

-

Validation of Enantiomeric Excess: The optical purity of the intermediate must be verified using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). Baseline separation of the (R) and (S) enantiomers ensures the >99% ee claim is analytically sound before proceeding to deprotection.

-

Validation of Deprotection (Step 2): The success of the hydrogenolysis is confirmed by the complete disappearance of the aromatic benzyl protons (multiplet at 7.3 ppm) and the benzylic -CH₂- protons (singlet at 4.5 ppm) in the ¹H NMR spectrum of the final product.

References

-

Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society.[Link] [1]

-

Developing Chiral Ligands for Asymmetric Hydrogenation. Accounts of Chemical Research.[Link][1]

Sources

Application Note: Stereoretentive Reduction of (S)-Ethyl 3,4-Dihydroxybutanoate to (S)-1,2,4-Butanetriol

Strategic Importance & Mechanistic Context

(S)-1,2,4-butanetriol is a highly valuable chiral building block utilized extensively in the pharmaceutical industry for the synthesis of blockbuster cholesterol-lowering statins (e.g., Crestor, Zetia) and in the defense sector as a precursor for advanced energetic materials like butanetriol trinitrate (BTTN)[1]. The transformation of (S)-ethyl 3,4-dihydroxybutanoate to this triol requires the selective reduction of the C1 ester group in the presence of two unprotected hydroxyl groups.

Because the stereocenter is located at the C3 position, it is not directly involved in the reduction mechanism. However, the choice of reducing agent is paramount. Standard sodium borohydride (NaBH4) is generally too mild to reduce esters efficiently due to the poor electrophilicity of the ester carbonyl[2]. To overcome this thermodynamic barrier without resorting to excessively harsh conditions that could induce racemization, two distinct chemical strategies are employed:

-

Lewis Acid-Mediated Borohydride Reduction (Industrial Standard): The addition of a stoichiometric amount of lithium chloride (LiCl) to NaBH4 in a coordinating solvent (such as diglyme) drives a cation exchange, generating lithium borohydride (LiBH4) in situ[3]. The lithium cation acts as a potent Lewis acid, coordinating directly to the ester's carbonyl oxygen. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon and facilitating rapid hydride transfer[2].

-